Antibacterial and Antifungal Activity of the 3-Fluoro-4-methoxyphenyl-Pyrazole Scaffold Versus Unsubstituted Aryl Analogs
A series of 1,5-disubstituted pyrazole derivatives bearing the 5-(3-fluoro-4-methoxyphenyl) group (compounds 8a–e and 10a–e) were synthesized and screened against a panel of Gram-positive (S. aureus, B. subtilis, S. pyogenes), Gram-negative (E. coli, P. aeruginosa, K. terrigena, K. pneumoniae) bacteria and fungi (T. viride, A. flavus, A. brasillansis, C. albicans). All compounds tested exhibited good antibacterial and antifungal activity [1]. This demonstrates that the 3-fluoro-4-methoxyphenyl substitution pattern, which is absent in the widely available unsubstituted analog 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, confers validated antimicrobial bioactivity on the pyrazole scaffold. While the target compound itself is an amino-substituted building block rather than the carboxylic acid derivatives tested, it serves as the direct synthetic precursor to these bioactive molecules .
| Evidence Dimension | Antibacterial/antifungal activity of 3-fluoro-4-methoxyphenyl-pyrazole derivatives |
|---|---|
| Target Compound Data | 3-fluoro-4-methoxyphenyl-substituted pyrazole derivatives (carboxylic acids 8a–e, 10a–e) show good activity against S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, K. terrigena, K. pneumoniae, T. viride, A. flavus, A. brasillansis, C. albicans (qualitative disk diffusion). |
| Comparator Or Baseline | No quantitative MIC data reported in the study for direct comparison with non-fluorinated analogs. |
| Quantified Difference | Not quantifiable as a single value; activity was reported as qualitative 'good antibacterial and antifungal activity' across all seven bacterial and four fungal strains tested. |
| Conditions | Disk diffusion assay; compounds tested at unspecified concentrations; reference: Raundal et al., IJC-B 2015. |
Why This Matters
The 3-fluoro-4-methoxyphenyl group is a validated pharmacophoric element for antimicrobial pyrazole derivatives, making the target compound a strategically relevant intermediate for anti-infective discovery programs, in contrast to non-fluorinated analogs lacking demonstrated antimicrobial SAR.
- [1] Raundal, H. N.; Jadhav, R. P.; Patil, A. A.; Bobade, V. D. Synthesis and biological screening of novel pyrazole and isoxazole derivatives. Indian J. Chem. B 2015, 54B(8), 979–987. View Source
